molecular formula C2H9NO6P2 B081454 (1-Aminoethylidene)bisphosphonic acid CAS No. 15049-85-1

(1-Aminoethylidene)bisphosphonic acid

Cat. No. B081454
CAS RN: 15049-85-1
M. Wt: 205.04 g/mol
InChI Key: GPCTYPSWRBUGFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (1-Aminoethylidene)bisphosphonic acid and its derivatives has been explored through various methods. Griffiths et al. (1997) developed a synthesis route from N-phthaloylglycine, leading to N-methylated and N,N-dimethylated derivatives through reactions with formic acid and formaldehyde (Griffiths et al., 1997). Shevchuk et al. (2011) described a straightforward synthesis of highly functionalized 2-aminoethylidene-1,1-bisphosphonic acids via Michael addition, highlighting an efficient route for producing these compounds (Shevchuk et al., 2011). Egorov et al. (2011) reported a one-pot synthesis method starting from various carboxylic acids, illustrating a simplified approach to synthesizing bisphosphonates including alendronate (Egorov et al., 2011).

Molecular Structure Analysis

The molecular structure of (1-Aminoethylidene)bisphosphonic acid is characterized by the presence of two phosphonic acid groups attached to a carbon atom, which also bears an amino group. This configuration imparts significant chemical stability and reactivity, making it a versatile scaffold for further chemical modifications.

Chemical Reactions and Properties

(1-Aminoethylidene)bisphosphonic acid undergoes various chemical reactions, leveraging its bisphosphonate and amino functionalities. Goldeman et al. (2014) synthesized aromatic and aliphatic bis[aminomethylidene(bisphosphonic)] acids, demonstrating the compound's versatility in forming structures with potential antiproliferative activity (Goldeman & Nasulewicz-Goldeman, 2014). The ability to form complexes with metals, as explored by Demadis et al. (2009), also highlights its potential in applications requiring metal chelation (Demadis et al., 2009).

Scientific Research Applications

  • Polynuclear Complex Formation : Calcium and 1-hydroxyethylidene-1, 1-bisphosphonic acid (HEDP) can form polynuclear aggregate complexes under physiological conditions, which has implications for diagnostic, research, and therapeutic applications (Lamson, Fox, & Higuchi, 1984).

  • Synthesis of Highly Functionalized Derivatives : A methodology for synthesizing highly functionalized 2-aminoethylidene-1,1-bisphosphonic acids has been developed. This has implications for creating novel compounds with potential applications in various fields (Shevchuk et al., 2011).

  • Combination with Biologically Active Compounds : 1-Amino-1,1-bisphosphonates can be combined with natural biologically active compounds like folic acid, leading to the synthesis of compounds with potential applications as immunomodulators, calcium exchange regulators, and antitumor drugs (Bekker, Chukanov, & Grigor’ev, 2013).

  • Synthesis of Fatty Acid Derivatives : Derivatives of etidronic acid, including (1-acyloxyethylidene)-1,1-bisphosphonic acids, have been synthesized. These derivatives have potential use in the treatment of various bone diseases (Turhanen & Vepsäläinen, 2005).

  • Creation of Bisphosphonate Complex Conjugates : Conjugates of bisphosphonates with derivatives of natural compounds like ursolic, betulonic, and betulinic acids have been synthesized, showing potential for targeted delivery in medicine (Bekker, Chukanov, Popov, & Grigor’ev, 2013).

  • Complex Compounds with Rare Earth Elements : Complex compounds of neridronic acid with rare earth elements have been studied, showing potential for treating bone diseases like osteogenesis and Paget's disease (Galantsev, Drobot, Dorovatovsky, & Khrustalev, 2019).

  • Inhibition of Osteoclastic Activity : Bisphosphonates like 1-hydroxyethylidenediphosphonic acid have been found to directly inhibit the bone resorption activity of osteoclasts, suggesting their usefulness in treating disorders with increased osteoclastic activity (Carano et al., 1990).

  • Effect on Calcium Metabolism and Bone Tissue : The influence of bisphosphonates on calcium metabolism and bone tissue has been investigated, particularly in conditions simulating the physiological effects of microgravity (Grigoriev, Morukov, Stupakov, & Bobrovnik, 1998).

Future Directions

The future directions of “(1-Aminoethylidene)bisphosphonic acid” and similar compounds are likely to be influenced by their potential applications. For instance, modified polyaspartic acid, including pendant anionic functional moieties (phosphonate and sulfonate), were synthesized and investigated as new scale inhibitors to inhibit the calcium carbonate and barium sulfate scales under oilfield conditions .

properties

IUPAC Name

(1-amino-1-phosphonoethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H9NO6P2/c1-2(3,10(4,5)6)11(7,8)9/h3H2,1H3,(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCTYPSWRBUGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(N)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164560
Record name (1-Aminoethylidene)bisphosphonic acid
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Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminoethylidene)bisphosphonic acid

CAS RN

15049-85-1
Record name AEDP
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Record name (1-Aminoethylidene)bisphosphonic acid
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Record name (1-Aminoethylidene)bisphosphonic acid
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Record name (1-aminoethylidene)bisphosphonic acid
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Synthesis routes and methods I

Procedure details

Into a mixture of 59 gm of acetamide and 82 gm of phosphorous acid, hydrogen chloride gas was introduced therein for a period of 3 hours. During this time the mixture was stirred and the temperature was maintained at 145° - 155° C. By further processing of the reaction mixture, analogously to Example 1, the 1-aminoethane-1,1 -diphosphonic acid was isolated and purified. The yield was 19.2 gm.
Quantity
59 g
Type
reactant
Reaction Step One
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82 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 1 liter autoclave was charged with a mixture of acetonitrile (61.5 g, 1.5 moles), ISOPAR-M (300 g), and the wetting agents (7.5 g each). The mixture was pressurized with nitrogen and heated to 150° C. Melted phosphorous acid (246 g, 3.0 moles) was pumped into the reactor through 15 minutes. The reaction was continued for 3 hours, maintaining the temperature at 150° C. Water (300 g) was pumped in and the product was collected after cooling. Colorless crystals of 1-amino-1,1-diphosphono ethane was obtained as fine grains, 76% yield.
Quantity
61.5 g
Type
reactant
Reaction Step One
Quantity
246 g
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reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

48.8 g (0.63 mol) ammonium acetate was suspended in 68 g (1.66 mols) acetonitrile in a flask which was scavenged with nitrogen, provided with an agitator and had a fractionating column mounted thereon, and the suspension was heated to about 80° C. under reflux. Next, 46.4 g (0.21 mol) molten P4O6 was added dropwise to the boiling mixture, the temperature being maintained at 80°-90° C. While the temperature was gradually increased to 160° C., 85.1 g distillate containing 91.5% acetonitrile and 8.2% acetic acid, corresponding to 77.9 g (0.190 mol)acetonitrile and 7.0 g (0.24 mol) acetic acid, was removed through a short column at a head temperature of 84°-89° C. After deduction of the acetonitrile feed material, 11.9 g (0.24 mol) acetonitrile was found to have been obtained as by-product. The acetonitrile/acetic acid mixture was recycled, after conversion of the acetic acid to ammonium acetate. The colorless residue retained in the flask was boiled for a short while in an ethanol/water-mixture (4:1) and 57.1 g 1-aminoethane-1,1-diphosphonic acid was obtained in a yield of 66%.
Name
ethanol water
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
Name
acetonitrile acetic acid
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0 (± 1) mol
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solvent
Reaction Step Three
Quantity
48.8 g
Type
reactant
Reaction Step Four
Quantity
68 g
Type
reactant
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[Compound]
Name
molten
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46.4 g
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reactant
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77.9 g
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reactant
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7 g
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solvent
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0 (± 1) mol
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reactant
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11.9 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

83.6 g (1.416 mols) acetamide was dissolved at about 40° C. in 45.4 g (1.1 mols) acetonitrile in a flask which was provided with a stirrer and had a fractionating column mounted thereon. Next, 52 g (0.236 mol) P4O6 was added dropwise at 40°-55° C. After this had been done, the temperature of the reaction mixture was gradually increased to 163° C. while 85.4 g distillate containing 96.4% acetonitrile and 3.5% acetic acid, corresponding to 82.3 g (2.008 mols) acetonitrile and 3.0 g (0.05 mol) acetic acid, was removed at a head temperature of 81°-85° C. After deduction of the acetonitrile feed material, 36.9 g (0.908 mol) acetonitrile was found to have been formed as a by-product. The yellow residue retained in the flask was oxidized with H2O2 and boiled in an ethanol/water-mixture (4:1). 60.1 g colorless crystalline 1-aminoethane-1,1-diphosphonic acid, corresponding to a yield of 60%, was obtained.
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
82.3 g
Type
solvent
Reaction Step One
Quantity
83.6 g
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reactant
Reaction Step Two
Quantity
45.4 g
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solvent
Reaction Step Two
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Quantity
52 g
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reactant
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0 (± 1) mol
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ethanol water
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0 (± 1) mol
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36.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Aminoethylidene)bisphosphonic acid
Reactant of Route 2
(1-Aminoethylidene)bisphosphonic acid
Reactant of Route 3
(1-Aminoethylidene)bisphosphonic acid
Reactant of Route 4
(1-Aminoethylidene)bisphosphonic acid
Reactant of Route 5
(1-Aminoethylidene)bisphosphonic acid
Reactant of Route 6
(1-Aminoethylidene)bisphosphonic acid

Citations

For This Compound
2
Citations
MF Mady, A Rehman, MA Kelland - ACS omega, 2021 - ACS Publications
… 1-hydroxyethylidene bisphosphonic acid (HEDP) gave a better calcite inhibition performance compared to our previously synthesized 1-aminoethylidene bisphosphonic acid (AEDP) …
Number of citations: 14 pubs.acs.org
MF Mady, A Rehman, MA Kelland - Industrial & Engineering …, 2021 - ACS Publications
… Moreover, polyaspartic-acid-capped bisphosphonic acid (SI-3) was prepared via aminolysis of polysuccinimide with 1-aminoethylidene bisphosphonic acid and then characterized …
Number of citations: 27 pubs.acs.org

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